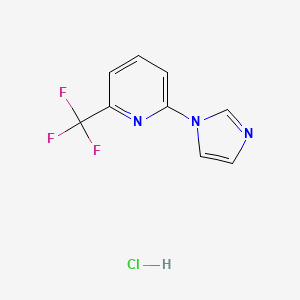

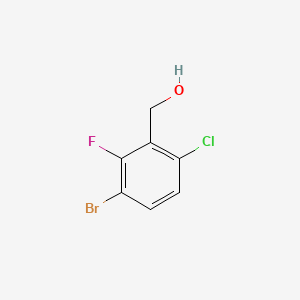

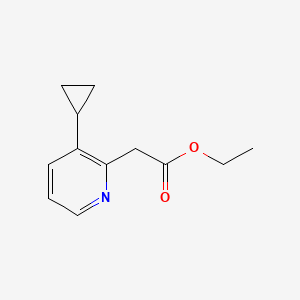

![molecular formula C14H19NO4S B572666 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid CAS No. 1240361-06-1](/img/structure/B572666.png)

2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid” is a light brown solid . It has a molecular weight of 311.4 . The IUPAC name for this compound is methyl 2-[(tert-butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate .

Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest for many scientists due to their potential biological activity . A common method for synthesizing thiophene derivatives involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a tert-butoxycarbonyl group attached to an amino group .Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, the tert-butoxycarbonyl (Boc) group is a classical masking functionality employed in organic synthesis for the protection of the amino group .Physical And Chemical Properties Analysis

This compound is a light brown solid with a molecular weight of 311.4 . It is stored at a temperature between 0-5°C .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Research on synthetic methodologies often explores the development of novel compounds with potential applications in medicinal chemistry and materials science. For example, studies on the synthesis of benzothiazoles and their derivatives demonstrate the importance of these compounds in developing therapeutic agents due to their broad spectrum of biological activities. Such research highlights synthetic routes that could be applicable to the synthesis of the mentioned compound, emphasizing the relevance of structural motifs in drug design and development (Rosales-Hernández et al., 2022).

Biological Importance

The biological importance of compounds structurally related to the mentioned chemical is highlighted in their diverse range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. For instance, synthetic procedures targeting benzazoles and their derivatives, such as guanidinobenzazoles, have been reviewed for their potential therapeutic applications, summarizing the current knowledge on pharmacological activities including cytotoxic, inhibition of cell proliferation, and angiogenesis (Rosales-Hernández et al., 2022).

Physicochemical and Spectroscopic Studies

Physicochemical and spectroscopic studies of similar compounds, such as those involving the spin label amino acid TOAC, offer insights into the analysis of peptide secondary structure and dynamics. These studies utilize various physical techniques, including EPR spectroscopy, X-ray crystallography, and NMR, to investigate the interaction of peptides with membranes and other molecules, which could be relevant to understanding the properties of the mentioned compound (Schreier et al., 2012).

Antioxidant and Anti-inflammatory Applications

Research on benzofused thiazole derivatives has explored their antioxidant and anti-inflammatory activities, indicating the potential of structurally related compounds in developing new therapeutic agents. Such studies focus on the synthesis and pharmacological evaluation of these derivatives, providing a basis for the development of compounds with improved efficacy and safety profiles (Raut et al., 2020).

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-11-10(12(16)17)8-6-4-5-7-9(8)20-11/h4-7H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVUYHUWKGOINS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724461 |

Source

|

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | |

CAS RN |

1240361-06-1 |

Source

|

| Record name | 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240361-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

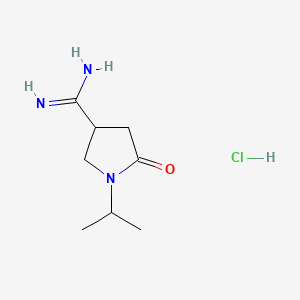

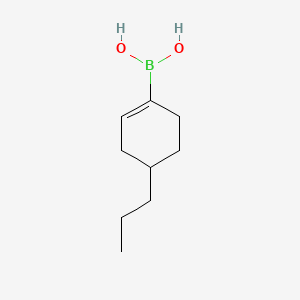

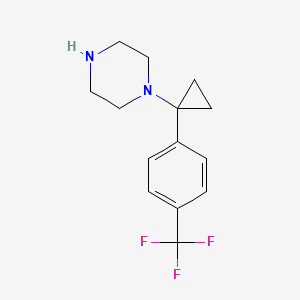

![7-(2-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572588.png)

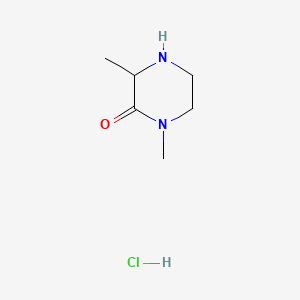

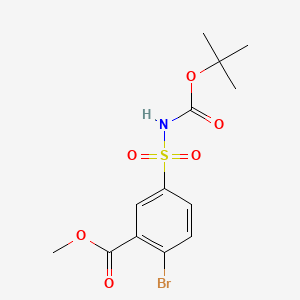

![2-(Pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572591.png)

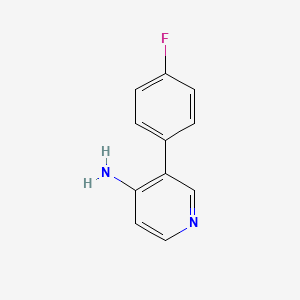

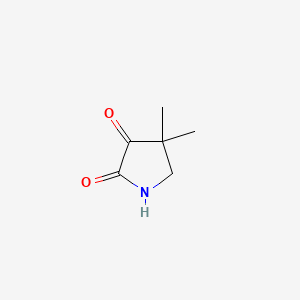

![Benzo[c]isothiazol-5-ylboronic acid](/img/structure/B572598.png)